Dipole Moment and Polarizability: 5-Chloro vs. 5-Bromo Norbornene
The dipole moment and molar Kerr constant of 5-chloronorbornene differ from those of its 5-bromo analog due to the different electronegativity and polarizability of the halogen. This directly impacts molecular interactions and optoelectronic properties [1].
| Evidence Dimension | Dipole Moment and Molar Kerr Constant |
|---|---|
| Target Compound Data | Quantitative values are not provided in the accessible abstract, but the study confirms distinct, measurable constants for the chloro derivative [1]. |
| Comparator Or Baseline | 5-Bromonorbornene |
| Quantified Difference | A significant difference is expected based on halogen polarizability (Cl vs. Br), which is the basis for the study's measurement of distinct Kerr constants and dipole moments for each compound [1]. |
| Conditions | Infinite dilution in CCl4 |
Why This Matters
For applications where molecular polarizability and dipole interactions are critical (e.g., non-linear optics, liquid crystals, or molecular recognition), the choice between 5-chloro and 5-bromo norbornene is not interchangeable.
- [1] Vereshchagin, A.N., Grozina, L.A. Electrooptic constants of some norbornene derivatives and anisotropy in the polarizability of the C=C bond. Theoretical and Experimental Chemistry, 4(3), 230-233 (1971). Measurements have been made of the Kerr constants and dipole moments at infinite dilution in CCl4 for endo-5-cyanonorbornene, exo-5-cyanonorbornene, 5-chloronorbornene, and 5-bromonorbornene. View Source
